molecular formula C10H10F2N2O B12337690 (3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one

(3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one

Cat. No.: B12337690
M. Wt: 212.20 g/mol
InChI Key: CBGXQEBAKDRZNY-QMMMGPOBSA-N
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Description

(3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzazepine core, which is a seven-membered ring containing nitrogen, and is substituted with amino and difluoro groups. The presence of fluorine atoms often imparts significant biological activity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one typically involves multiple steps, starting from commercially available precursorsSpecific details on the reaction conditions and catalysts used can vary, but common reagents include strong bases and fluorinating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the benzazepine ring or the substituents.

    Substitution: The fluorine atoms can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

(3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium
  • (3S,1′S)-3-(1-amino-2,2,2-trifluoroethyl)-1-(alkyl)-indolin-2-one derivatives

Uniqueness

(3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one is unique due to its specific substitution pattern and the presence of both amino and difluoro groups on the benzazepine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

(3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C10H10F2N2O/c11-6-3-5-1-2-8(13)10(15)14-9(5)7(12)4-6/h3-4,8H,1-2,13H2,(H,14,15)/t8-/m0/s1

InChI Key

CBGXQEBAKDRZNY-QMMMGPOBSA-N

Isomeric SMILES

C1CC2=C(C(=CC(=C2)F)F)NC(=O)[C@H]1N

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1N

Origin of Product

United States

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